1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene
Description
“1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene” is a stilbene derivative featuring a 1,2-diphenylethylene core substituted with a 4-azidophenyl group and a hexene chain. Stilbenes are characterized by their ethene-1,2-diyl backbone, which can adopt cis or trans configurations . The incorporation of the azide (-N₃) functional group distinguishes this compound from natural stilbenes like resveratrol, which are renowned for antioxidant and anticancer properties .
The azide group confers unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and photoaffinity labeling .
Properties
CAS No. |
834912-24-2 |
|---|---|
Molecular Formula |
C24H23N3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-azido-4-(1,2-diphenylhex-1-enyl)benzene |
InChI |
InChI=1S/C24H23N3/c1-2-3-14-23(19-10-6-4-7-11-19)24(20-12-8-5-9-13-20)21-15-17-22(18-16-21)26-27-25/h4-13,15-18H,2-3,14H2,1H3 |
InChI Key |
IQOUXWJLWZCUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene typically involves multiple steps. One common approach is the reaction of 4-azidophenyl derivatives with hex-1-ene-1,2-diyl dibenzene under specific conditions. The reaction often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction of the azide group can lead to the formation of amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azide group may yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for specific labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene exerts its effects depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living systems.
Comparison with Similar Compounds
Azide vs. Hydroxylamine Derivatives
Compounds like “(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)” (Compound 1) exhibit hydroxylamine (-NHOH) substituents instead of azides. These derivatives demonstrate high binding affinities (-8.7 kcal/mol) to trehalase in Anopheles gambiae, making them potent insecticide candidates . The azide group in the target compound may reduce enzymatic binding due to steric or electronic effects but offers orthogonal reactivity for bioconjugation .
Azide vs. Sulfonyl/Iodo Derivatives
β-Iodovinyl sulfones (e.g., “(E)-[1-(4-Bromobenzenesulfonyl)-2-iodoethene-1,2-diyl]dibenzene”) prioritize sulfonyl and halogen substituents, enabling high-yield synthetic applications (86–95% yields) . These groups enhance electrophilicity, contrasting with the nucleophilic azide in the target compound.
Chain Length Variations
The hexene chain in the target compound provides greater conformational flexibility compared to propene or butene analogs. For example, “1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene” (butene chain) is structurally analogous but may exhibit reduced lipophilicity and altered pharmacokinetics .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Structure-Activity Relationships (SAR): Hydroxylamine and dihydrobenzoisothiazolyl groups enhance binding to insect trehalase, whereas azides prioritize chemical reactivity over enzymatic inhibition .
- Biological Relevance: Natural stilbenes (e.g., resveratrol) lack azide functionality but dominate therapeutic research, highlighting the target compound’s niche in chemical biology .
Biological Activity
1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene is a compound characterized by its azide functional group and dibenzene structure. Its potential biological activities are of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : CHN
Molecular Weight : 353.5 g/mol
Structural Features :
- Contains an azide group (-N₃) which is known for its reactivity.
- The dibenzene moiety provides a planar structure conducive to π-π interactions.
Mechanisms of Biological Activity
The biological activity of 1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene can be attributed to several mechanisms:
- Cytotoxicity : The azide group may contribute to the compound's ability to induce apoptosis in cancer cells. Azides can release reactive nitrogen species upon reduction, leading to cellular damage.
- Cell Cycle Interference : Compounds with similar structures have been shown to affect cell cycle progression, potentially leading to cell cycle arrest in cancerous cells.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line Tested | IC (µM) | Mechanism |
|---|---|---|---|
| 1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene | MDA-MB-231 (breast cancer) | TBD | Apoptosis induction |
| Control (Cisplatin) | MDA-MB-231 | 5.0 | DNA crosslinking |
| Similar Compound A | SUIT-2 (pancreatic cancer) | TBD | Cell cycle arrest |
Study 1: Cytotoxic Effects on Cancer Cell Lines
In a recent study evaluating the cytotoxic effects of various azide-containing compounds, 1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene was found to exhibit significant cytotoxicity against the MDA-MB-231 breast cancer cell line. The study utilized an MTT assay to determine cell viability post-treatment.
Key Findings:
- The compound induced apoptosis as evidenced by increased sub-G1 phase cells.
- Morphological changes consistent with apoptosis were observed using Hoechst staining.
Study 2: Mechanistic Insights into Cell Cycle Arrest
Another study investigated the mechanisms by which azide compounds affect cell cycle dynamics. It was found that treatment with 1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene resulted in G2/M phase arrest in several cancer cell lines.
Mechanisms Identified:
- Increased expression of cyclin-dependent kinase inhibitors (CDKIs).
- Downregulation of cyclins involved in G2/M transition.
Potential Therapeutic Applications
Given its biological activity, 1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene holds promise for development as a therapeutic agent in oncology. Its ability to induce apoptosis and modulate the cell cycle positions it as a candidate for further investigation in cancer treatment protocols.
Future Directions
Research should focus on:
- In vivo studies to assess the therapeutic efficacy and safety profile.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
